Butyl 2-nitropropanoate

Lipophilicity Partition Coefficient Solubility

Butyl 2-nitropropanoate (CAS 106306-42-7) is a nitro-substituted ester with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol. It is characterized by a logP of 1.51810, indicating moderate lipophilicity.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 106306-42-7
Cat. No. B15422456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-nitropropanoate
CAS106306-42-7
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)[N+](=O)[O-]
InChIInChI=1S/C7H13NO4/c1-3-4-5-12-7(9)6(2)8(10)11/h6H,3-5H2,1-2H3
InChIKeyHUQHRTOFMGJIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Nitropropanoate (CAS 106306-42-7): Baseline Physicochemical and Spectral Profile for Procurement Evaluation


Butyl 2-nitropropanoate (CAS 106306-42-7) is a nitro-substituted ester with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol [1]. It is characterized by a logP of 1.51810, indicating moderate lipophilicity . The compound possesses five rotatable bonds, which confers significant conformational flexibility . Its spectral identity is established by reference 1H NMR and GC-MS data available in the KnowItAll Mass Spectral Library [1].

Butyl 2-Nitropropanoate: Why Alkyl Ester Chain Length Dictates Performance and Precludes Simple Substitution


The physicochemical and reactivity profile of butyl 2-nitropropanoate is inextricably linked to its n-butyl ester moiety. Compared to shorter-chain analogs (e.g., methyl or ethyl 2-nitropropanoate), the butyl derivative exhibits substantially higher lipophilicity (logP 1.52 vs. ~0.74) and increased conformational flexibility (5 rotatable bonds vs. 2-3), which directly impacts solubility, membrane permeability, and behavior in biphasic systems [1]. Furthermore, the steric and electronic influence of the butyl group modulates the reactivity of the adjacent α-nitro position in alkylation and condensation reactions. In specialized applications, such as anionic polymerization initiation, the butyl derivative's counterion pairing properties are uniquely exploited, a functional role not readily replicated by smaller or more hindered esters [2].

Butyl 2-Nitropropanoate (106306-42-7): Quantitative Differentiation Data vs. Methyl, Ethyl, and Tert-Butyl Analogs


Lipophilicity (logP) Differentiation: Butyl 2-Nitropropanoate Exhibits >2-Fold Higher logP than Ethyl Analog, Facilitating Non-Polar Media Applications

Butyl 2-nitropropanoate demonstrates a measured logP of 1.51810 . This is substantially higher than the reported logP of ethyl 2-nitropropanoate, which ranges from 0.578 to 0.738 [1]. The >2-fold increase in partition coefficient indicates a significantly greater preference for non-polar phases, which is critical for applications requiring membrane permeability, organic solvent extraction, or compatibility with hydrophobic matrices.

Lipophilicity Partition Coefficient Solubility

Conformational Flexibility: Butyl Ester Possesses 5 Rotatable Bonds, Enabling Distinct Molecular Recognition vs. Rigid Analogs

The butyl 2-nitropropanoate molecule contains 5 rotatable bonds, as documented in its computed structural properties . This contrasts with ethyl 2-nitropropanoate (3 rotatable bonds) and tert-butyl 2-nitropropanoate (2 rotatable bonds) [1]. The increased conformational freedom of the butyl chain allows the molecule to adopt a wider range of low-energy conformations, which can be advantageous for binding to flexible active sites, packing in amorphous formulations, or interacting with polymeric matrices.

Conformational Analysis Molecular Flexibility Rotatable Bonds

Specialized Application: Butyl-Derived Initiator Enables Metal-Free Anionic Polymerization of n-Butyl Acrylate

In a study of metal-free anionic polymerization, tetrabutylammonium 2-nitropropanate—the ammonium salt derived from butyl 2-nitropropanoate—was employed as an initiator for n-butyl acrylate (BA) in tetrahydrofuran [1]. The polymerization proceeded without significant inhibition periods when using highly pure initiator, demonstrating the functional utility of the butyl derivative in a specific synthetic role. This contrasts with the lack of documented, analogous applications for methyl or ethyl 2-nitropropanoate salts as initiators under similar conditions.

Anionic Polymerization Initiator Metal-Free Synthesis

Molecular Weight and Exact Mass: Butyl Ester is 19% Heavier than Ethyl, Enabling Differentiation in Mass Spectrometry and Formulation

Butyl 2-nitropropanoate has a molecular weight of 175.18 g/mol and an exact mass of 175.084458 g/mol [1]. This is 19% heavier than ethyl 2-nitropropanoate (147.13 g/mol) and 31% heavier than methyl 2-nitropropanoate (133.1 g/mol) . The distinct mass provides a clear MS signal separation and influences physical properties such as volatility and density.

Mass Spectrometry Molecular Weight Formulation

Butyl 2-Nitropropanoate (106306-42-7): Application Scenarios Where Differentiation Data Drives Selection


Synthesis of Lipophilic Pharmaceutical Intermediates

When designing synthetic routes for drug candidates requiring high membrane permeability or efficient extraction into organic solvents, butyl 2-nitropropanoate is preferred over ethyl or methyl analogs due to its 2.1-fold higher logP . This enhanced lipophilicity streamlines workup procedures and can improve yields in biphasic reactions, as documented in the physicochemical data [1].

Metal-Free Anionic Polymerization of Acrylates

Research groups aiming to replicate metal-free anionic polymerization of n-butyl acrylate must procure butyl 2-nitropropanoate to prepare the tetrabutylammonium 2-nitropropanate initiator. This specific salt has been demonstrated to initiate polymerization without inhibition periods, a performance characteristic not reported for salts of other 2-nitropropanoate esters [2].

Conformational Studies and Flexible Linker Design

In molecular design projects where conformational flexibility is a design parameter—such as in the development of flexible linkers, polymeric additives, or supramolecular building blocks—butyl 2-nitropropanoate's 5 rotatable bonds provide a distinct advantage over more rigid esters like tert-butyl 2-nitropropanoate (2 rotatable bonds) . This flexibility can influence molecular recognition and material properties.

Mass Spectrometry Tracer and Internal Standard

The molecular weight of butyl 2-nitropropanoate (175.18 g/mol) is sufficiently distinct from its ethyl (147.13 g/mol) and methyl (133.1 g/mol) counterparts to serve as a non-interfering internal standard or tracer in complex mixture analysis [3]. Its exact mass (175.084458 g/mol) provides high-confidence identification in high-resolution MS workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl 2-nitropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.